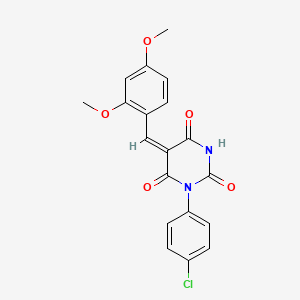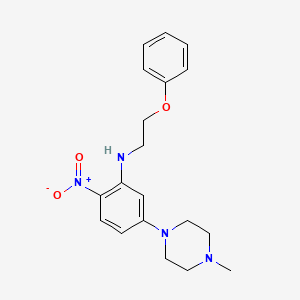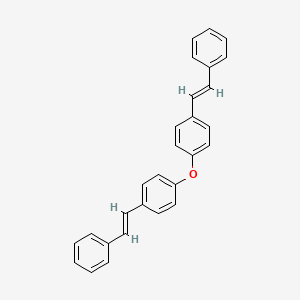![molecular formula C18H18BrClN2O3 B11692814 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-4-(4-cloro-2-metilfenoxi)butanohidrazida es un compuesto de base de Schiff. Las bases de Schiff se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-4-(4-cloro-2-metilfenoxi)butanohidrazida implica la reacción de condensación entre 5-bromo-2-hidroxibenzaldehído y 4-(4-cloro-2-metilfenoxi)butanohidrazida. La reacción se lleva a cabo típicamente en un solvente de etanol en condiciones de reflujo para facilitar la formación de la base de Schiff. La mezcla de reacción se enfría entonces y el producto se aísla por filtración y recristalización del etanol para obtener cristales puros .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando disolventes y reactivos de grado industrial, y empleando reactores de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-4-(4-cloro-2-metilfenoxi)butanohidrazida puede experimentar varias reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo fenólico puede oxidarse a un derivado de quinona.
Reducción: El grupo imina (C=N) puede reducirse a una amina.
Sustitución: Los sustituyentes bromo y cloro pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) o el terc-butóxido de potasio (KOtBu) pueden emplearse para las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados de quinona.
Reducción: Formación de las aminas correspondientes.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones en la investigación científica
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-4-(4-cloro-2-metilfenoxi)butanohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos metálicos.
Biología: Se ha investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se ha explorado su potencial como agente anticancerígeno debido a su capacidad para interactuar con macromoléculas biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-4-(4-cloro-2-metilfenoxi)butanohidrazida implica su interacción con varios objetivos moleculares. El compuesto puede formar complejos de coordinación con iones metálicos, lo que puede mejorar su actividad biológica. También puede interactuar con enzimas y proteínas, lo que puede inhibir su función y provocar efectos antimicrobianos o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-4-metoxibenzohidrazida
- 4-{[1-(5-bromo-2-hidroxi-3-metoxifenil)metilideno]amino}-1-metil-2-fenil-1,2-dihidropirazol-3-ona
Singularidad
La combinación de estos sustituyentes puede mejorar su capacidad para formar complejos de coordinación e interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica .
Propiedades
Fórmula molecular |
C18H18BrClN2O3 |
|---|---|
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-12-9-15(20)5-7-17(12)25-8-2-3-18(24)22-21-11-13-10-14(19)4-6-16(13)23/h4-7,9-11,23H,2-3,8H2,1H3,(H,22,24)/b21-11+ |
Clave InChI |
NDBFJCPGDVMFJK-SRZZPIQSSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)

![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)


![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
